methanone CAS No. 1215295-57-0](/img/structure/B582118.png)

[4-(2-Chloroethoxy)phenyl](4-hydroxyphenyl)methanone

概要

説明

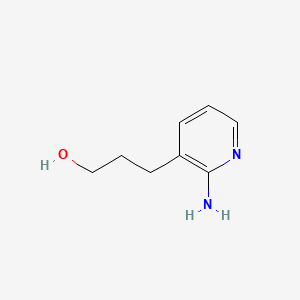

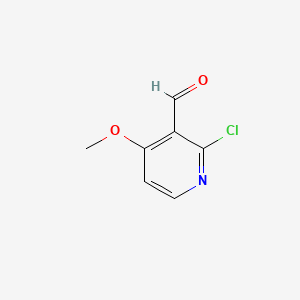

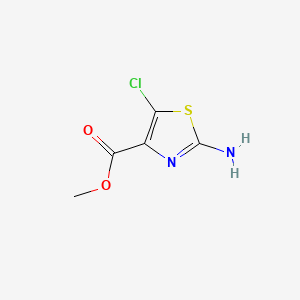

“4-(2-Chloroethoxy)phenylmethanone” is a biochemical compound with the molecular formula C15H13ClO3 and a molecular weight of 276.71 . It is used in proteomics research and in the preparation of ethylene derivatives as estrogen receptor regulators .

Molecular Structure Analysis

The molecular structure of “4-(2-Chloroethoxy)phenylmethanone” is defined by its molecular formula, C15H13ClO3 . Unfortunately, the specific structural details or 3D models are not provided in the available resources.Physical And Chemical Properties Analysis

“4-(2-Chloroethoxy)phenylmethanone” has a molecular weight of 276.71 and a molecular formula of C15H13ClO3 . No additional physical or chemical properties are provided in the available resources.科学的研究の応用

Glycoside Synthesis and Modification

CEP aglycon belongs to the class of Janus aglycons. Researchers have utilized it as a pre-spacer in the synthesis of neoglycoconjugates and as a temporary protective group during oligosaccharide synthesis . Specifically:

Multigram-Scale Synthesis of Chloroalkoxyphenols

Efficient multigram-scale syntheses of 4-(2-chloroethoxy)phenol have been proposed. Starting from 4-hydroxybenzaldehyde, this compound can be synthesized in >70% yield. Additionally, it can be conveniently prepared from 4-methoxyphenol and 1,2-dichloroethane .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[4-(2-chloroethoxy)phenyl]-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c16-9-10-19-14-7-3-12(4-8-14)15(18)11-1-5-13(17)6-2-11/h1-8,17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNVZLHAZLQDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2-Chloroethoxy)phenyl](4-hydroxyphenyl)methanone | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

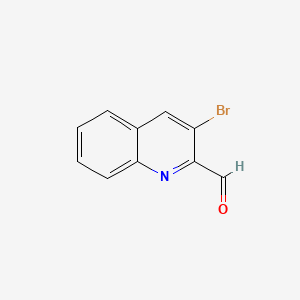

![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/structure/B582048.png)

![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde](/img/structure/B582055.png)

![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)

![(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582057.png)